1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
CAS No.: 1058458-17-5
Cat. No.: VC11948229
Molecular Formula: C18H16F2N4O3
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058458-17-5 |
|---|---|
| Molecular Formula | C18H16F2N4O3 |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea |
| Standard InChI | InChI=1S/C18H16F2N4O3/c19-13-5-4-12(11-14(13)20)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26) |
| Standard InChI Key | HSEBVFQRDHPBPZ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F |
| Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the pyridazine core, the introduction of the furan-2-yl group, and the attachment of the difluorophenyl urea moiety. Each step requires careful optimization of reaction conditions to ensure high yield and purity.
Potential Biological Activity
Compounds with similar structures, such as those containing pyridazine and furan rings, are often investigated for their pharmacological properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.
Research Findings
While specific research findings on 1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea are not available in the provided sources, compounds with analogous structures have shown promise in various biological assays. The furan and pyridazine rings are common in bioactive molecules, suggesting potential applications in medicinal chemistry.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Property | Hypothetical Value |
|---|---|
| Molecular Weight | Approximately 400-500 g/mol |
| Melting Point | Variable, dependent on crystalline form |
| Solubility | Generally soluble in organic solvents like DMSO or ethanol |
| Stability | Requires assessment under different pH and temperature conditions |
Future Directions
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Synthetic Chemistry: Developing efficient synthesis routes to produce this compound in high purity.
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Biological Assays: Evaluating its activity in various biological systems to identify potential therapeutic applications.
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Pharmacokinetic Studies: Assessing its stability, metabolism, and distribution in biological systems.
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